N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
This compound belongs to a class of hybrid molecules combining a 1,4-benzodioxin scaffold with a quinoline-acetamide backbone. Its structure features a 4-fluorobenzoyl group at position 8 of the dioxinoquinoline core and a 2,3-dihydro-1,4-benzodioxin-6-yl substituent on the acetamide nitrogen. This design leverages the pharmacological versatility of benzodioxins (anti-inflammatory, antimicrobial) and quinolines (enzyme inhibition, DNA intercalation) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O7/c29-17-3-1-16(2-4-17)27(33)20-14-31(21-13-25-24(37-9-10-38-25)12-19(21)28(20)34)15-26(32)30-18-5-6-22-23(11-18)36-8-7-35-22/h1-6,11-14H,7-10,15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHDHKHLYSCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on its synthesis, enzyme inhibition properties, and potential therapeutic roles.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents. The synthesis typically involves:
-
Formation of the Benzodioxin Moiety :
- The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate sulfonyl chlorides to form sulfonamides.
- Subsequent reactions with halogenated acetamides yield the target compound.
-
Characterization :
- The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 0.5 | |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | 0.8 |
The compound demonstrates a competitive inhibition mechanism against acetylcholinesterase with an IC50 value of 0.5 µM, indicating strong inhibitory activity compared to similar compounds.
Antioxidant Activity
In addition to its enzyme inhibition properties, the compound exhibits significant antioxidant activity. This was assessed using various in vitro assays that measure the ability to scavenge free radicals.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo...] led to a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. The results indicated that the compound could protect against neuronal damage by modulating oxidative stress pathways.
Study 2: Diabetes Management
Another research effort explored the compound's effects on glucose metabolism by inhibiting α-glucosidase activity. The results suggested that it could serve as a potential therapeutic agent for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzodioxin moiety and a quinoline derivative. The synthesis typically involves multi-step reactions that can include the formation of various intermediates. For instance, one study synthesized related compounds by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides under controlled pH conditions to yield sulfonamide derivatives that exhibit enzyme inhibitory activities .
Enzyme Inhibition
Research indicates that derivatives of the benzodioxin structure exhibit significant inhibitory effects on various enzymes. Notably:
- Acetylcholinesterase Inhibition : Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have shown promise as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer's disease treatment .
- α-Glucosidase Inhibition : Certain derivatives have also been evaluated for their ability to inhibit α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Therapeutic Potential
The therapeutic implications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide are significant:
- Alzheimer's Disease : By inhibiting acetylcholinesterase, these compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients.
- Diabetes Management : The inhibition of α-glucosidase can aid in controlling blood sugar levels post-meal, making these compounds candidates for diabetes therapeutics.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl):
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
*Estimated based on substituent mass contributions. †Calculated using monoisotopic mass approximation.
Key Findings
Substituent Effects on Bioactivity :
- The 4-fluorobenzoyl group in the target compound may enhance metabolic stability compared to 4-chloro () or 4-ethoxy () analogs due to fluorine’s electronegativity and small atomic radius .
- Methoxy vs. Dihydrobenzodioxin in R₂ : The 2,3-dihydro-1,4-benzodioxin-6-yl group (target compound) likely improves solubility over simple methoxyphenyl substituents (–2) via increased oxygen density .
Antimicrobial Activity :
- Analogous compounds with 4-chlorobenzoyl () or 4-ethoxybenzoyl () groups show moderate-to-strong inhibition against E. coli and B. subtilis. The target’s 4-fluoro substitution could offer similar or enhanced activity due to improved membrane penetration .
Anti-inflammatory Potential: Structurally related 2,3-dihydro-1,4-benzodioxin acetamides (e.g., ) exhibit anti-inflammatory effects comparable to Ibuprofen in rat models. The quinoline core in the target compound may synergize this activity via COX-2 inhibition .
Research Findings and Methodological Insights
Synthetic Strategies: The target compound can be synthesized via a multi-step route involving: (i) Coupling of 4-fluorobenzoyl chloride to the dioxinoquinoline core (analogous to ), (ii) Acetamide formation via bromoacetyl bromide and 2,3-dihydro-1,4-benzodioxin-6-amine (similar to –8).
Analytical Validation :
- LCMS/MS Molecular Networking : Structural similarities between analogs (e.g., vs. 2) can be quantified using cosine scores (>0.8 indicates high fragmentation pattern overlap) .
- NMR Profiling : Substituent-induced chemical shift changes in regions analogous to "positions 29–36" () can confirm the 4-fluorobenzoyl attachment.
This trade-off requires further study .
Q & A
Basic: What are the established synthetic routes for this compound, and how is structural confirmation performed?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzodioxin and quinoline precursors. For example, a similar benzodioxin derivative was synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 9–10) at room temperature, followed by coupling with acetamide intermediates . Structural confirmation relies on:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- ¹H-NMR for proton environment analysis (e.g., aromatic protons in the benzodioxin and quinoline moieties).
- Elemental analysis (CHN) to verify molecular composition .
Basic: Which spectroscopic and chromatographic methods are critical for purity assessment?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
- HPLC/GC-MS assesses purity (>95% is typical for research-grade compounds), with C18 columns and gradient elution (e.g., water/acetonitrile) for separation .
- Thin-Layer Chromatography (TLC) monitors reaction progress using silica plates and UV visualization .
Advanced: How to design enzyme inhibition assays for this compound’s α-glucosidase or acetylcholinesterase activity?
Answer:
- In vitro assays : Use purified enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae) with substrate analogs like p-nitrophenyl-α-D-glucopyranoside. Measure inhibition via spectrophotometric detection of p-nitrophenol release at 405 nm .
- Kinetic analysis : Vary substrate concentrations to determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
- Positive controls : Include acarbose for α-glucosidase or donepezil for acetylcholinesterase .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values.
- Computational docking : Use tools like AutoDock Vina to model compound-enzyme interactions and identify binding site discrepancies .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) or enzyme sources .
Advanced: What computational strategies optimize reaction conditions for scaled synthesis?
Answer:
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways .
- Machine learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts, temperatures, or solvent systems .
- Microfluidic screening : Test reaction parameters (e.g., residence time, stoichiometry) in automated platforms for high-throughput optimization .
Advanced: What protocols are recommended for in vivo pharmacological testing?
Answer:
- Acute toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models, monitoring for 72 hours for mortality or organ toxicity (e.g., liver enzymes) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma concentration-time profiles and calculate bioavailability (%F) .
- In silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME or ADMETlab .
Advanced: How to evaluate compound stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC peak area reduction .
- Thermogravimetric analysis (TGA) assesses thermal stability by measuring mass loss at 10°C/min increments .
- Lyophilization : Test stability in lyophilized form vs. solution (4°C vs. −80°C) over 6–12 months .
Advanced: What methodologies identify metabolic pathways and bioactive metabolites?
Answer:
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS for metabolite profiling .
- Isotopic labeling : Synthesize deuterated analogs to track metabolic sites (e.g., hydroxylation or demethylation) .
- Molecular networking : Compare MS/MS spectra against databases (GNPS) to annotate unknown metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
